4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride
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Overview
Description
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H17NO3·HCl. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride include other piperidine derivatives such as:
Piperidine: The parent compound, which serves as a building block for many derivatives.
4-Hydroxypiperidine: A similar compound with a hydroxyl group at the 4-position.
4-(2-Hydroxyethyl)piperidine: A derivative with a hydroxyethyl group at the 4-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, influencing several metabolic pathways and showing promise in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C8H17NO3·HCl, indicating the presence of hydroxyl and ether functional groups that may contribute to its biological activity. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can further modify its biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of enzymes involved in metabolic pathways, which can lead to significant physiological effects. For instance, it may act as an inhibitor or activator of certain enzymes, influencing neurotransmitter levels and other cellular processes .
Neurotransmitter Modulation
Research indicates that compounds similar to this compound can enhance the extracellular levels of neurotransmitters by acting as antagonists at histamine H3 receptors. This modulation is crucial in the treatment of neurological disorders, where neurotransmitter balance is disrupted .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties. The compound's structural similarities to known antimicrobial agents indicate that it may possess activity against various bacterial strains. Further investigation into its minimum inhibitory concentration (MIC) could elucidate its efficacy against pathogens, particularly in biofilm formation scenarios .
Case Studies and Research Findings
- Neuropharmacological Studies : A study on piperidine derivatives demonstrated that modifications at the piperidine ring could significantly affect their potency as H3 receptor antagonists. The findings suggest that this compound could be developed further for neurological applications due to its favorable receptor interactions .
- Antimicrobial Investigations : In vitro studies have shown that related compounds exhibit significant antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin in specific assays against Gram-positive bacteria . This suggests a pathway for exploring this compound as a candidate for antimicrobial therapy.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Piperidine | Basic structure | Precursor for many derivatives |
4-Hydroxypiperidine | Hydroxyl group at 4-position | Neurotransmitter modulation |
4-(2-Hydroxyethyl)piperidine | Hydroxyethyl group at 4-position | Antimicrobial potential |
The unique functional groups present in this compound distinguish it from other piperidine derivatives, potentially enhancing its biological activity through specific interactions with biological targets.
Properties
IUPAC Name |
4-(2-hydroxyethoxymethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c10-5-6-12-7-8(11)1-3-9-4-2-8;/h9-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBPEJQXUQFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(COCCO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.